molecular formula C9H12Cl2N4O2 B11508634 Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate

Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate

Cat. No.: B11508634
M. Wt: 279.12 g/mol
InChI Key: RTPYTLKHGDPVRK-UHFFFAOYSA-N
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Description

Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of butyl and aminoacetate groups attached to the triazine ring, along with two chlorine atoms at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with butyl aminoacetate. The reaction is carried out in the presence of a suitable solvent, such as dioxane or water, and a base like sodium carbonate. The reaction mixture is heated to a temperature range of 70-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted triazine derivatives, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted triazine .

Mechanism of Action

The mechanism of action of Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit certain enzymes or interfere with DNA replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12Cl2N4O2

Molecular Weight

279.12 g/mol

IUPAC Name

butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate

InChI

InChI=1S/C9H12Cl2N4O2/c1-2-3-4-17-6(16)5-12-9-14-7(10)13-8(11)15-9/h2-5H2,1H3,(H,12,13,14,15)

InChI Key

RTPYTLKHGDPVRK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CNC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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